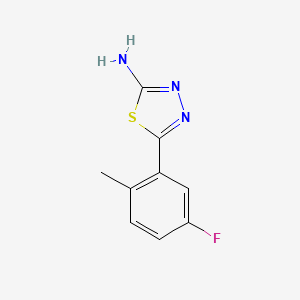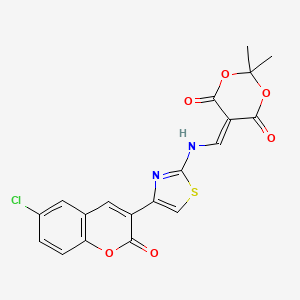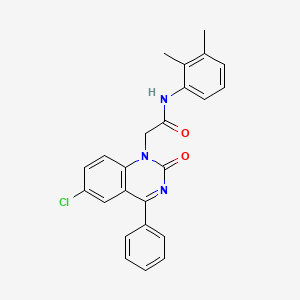
5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Fluoro-2-methylphenyl isocyanate”, also known as “4-fluoro-2-isocyanato-1-methylbenzene”, is an organic building block containing an isocyanate group . It’s used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular formula of “5-Fluoro-2-methylphenyl isocyanate” is C8H6FNO . The average mass is 151.138 Da and the monoisotopic mass is 151.043335 Da .
Chemical Reactions Analysis
“5-Fluoro-2-methylphenyl isocyanate” is used in various chemical reactions. For instance, it’s involved in the evaluation of novel N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives with anti-inflammatory and antimicrobial activity .
Physical And Chemical Properties Analysis
“5-Fluoro-2-methylphenyl isocyanate” has a refractive index of n20/D 1.515 (lit.), a boiling point of 186 °C (lit.), and a density of 1.176 g/mL at 25 °C (lit.) . It’s a clear, colorless to light yellow liquid .
科学的研究の応用
Noncovalent Interactions in Thiadiazole Derivatives
A study by El-Emam et al. (2020) examined the noncovalent interactions in 1,3,4-thiadiazole derivatives. Their research focused on analyzing intra- and intermolecular interactions, with a specific interest in the effects of halogen substitutions like fluorine on these interactions. Their findings are significant for understanding the structural and electronic properties of thiadiazole compounds, which includes 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine (El-Emam et al., 2020).
Anticancer and Antitubercular Potential
Research by Chandra Sekhar et al. (2019) involved designing and synthesizing a series of 1,3,4-thiadiazole derivatives, including 5-phenyl-substituted variants, for their potential antitumor and antitubercular activities. Their findings indicate significant in vitro anticancer activities against various cell lines, highlighting the potential therapeutic applications of these compounds (Chandra Sekhar et al., 2019).
Neuroprotective Activities
A 2007 study by Rzeski et al. investigated the anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole based compounds. The study found these compounds, including derivatives similar to 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine, to be effective in inhibiting tumor cell proliferation and offering neuroprotective effects in neuronal cultures (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Spectroscopic Investigations
Budziak et al. (2019) conducted spectroscopic studies on 1,3,4-thiadiazole derivatives, exploring the fluorescence effects induced by different substituents and molecular aggregations. This research is pertinent to the application of thiadiazole compounds in molecular medicine and as fluorescence probes, shedding light on the molecular characteristics of compounds like 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine (Budziak et al., 2019).
Synthesis and Structural Analysis
Dani et al. (2013) focused on synthesizing and analyzing the structure of thiadiazole compounds using spectroscopic and density functional theory (DFT) methods. Their research provides insights into the molecular structure and stability of 1,3,4-thiadiazole derivatives, relevant to understanding compounds like 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine (Dani et al., 2013).
Safety and Hazards
特性
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIIMRSQQQMHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2924885.png)

![1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2924891.png)
![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-quinazolin-4-ylpiperidin-4-ol](/img/structure/B2924892.png)

![2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2924895.png)

![8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2924898.png)
![[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate](/img/no-structure.png)
![7-((3-chlorobenzyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924901.png)
![N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2924902.png)


